Navigating the Synthesis and Application of 5-hydroxy-6-methylpyridine-2-carbonitrile: A Technical Guide
Navigating the Synthesis and Application of 5-hydroxy-6-methylpyridine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification and Characterization
1.1. Structural Elucidation and Nomenclature
5-hydroxy-6-methylpyridine-2-carbonitrile possesses a pyridine core, a foundational heterocyclic motif in numerous pharmaceuticals.[1] Its structure is characterized by a hydroxyl group at the 5-position, a methyl group at the 6-position, and a nitrile group at the 2-position.
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Molecular Formula: C₇H₆N₂O
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Molecular Weight: 134.14 g/mol
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InChIKey: REROTIHWEKPFOR-UHFFFAOYSA-N
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SMILES: Cc1c(O)ccc(C#N)n1
1.2. Challenges in CAS Number Assignment
A definitive Chemical Abstracts Service (CAS) number for 5-hydroxy-6-methylpyridine-2-carbonitrile could not be located in prominent databases such as PubChem and other chemical synthesis catalogs during a comprehensive search.[2][3] This suggests the compound may be a novel entity or is indexed under a less common synonym. Researchers are advised to exercise diligence in tracking this compound through its unique identifiers like InChIKey and SMILES notation. For comparison, the closely related isomer, 5-Hydroxy-3-methylpyridine-2-carbonitrile, is registered under CAS number 228867-86-5.[4]
1.3. Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following properties are predicted based on the compound's structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Melting Point | 160-180 °C | Based on similar hydroxypyridine structures like 5-Hydroxy-2-methylpyridine (168-170 °C). |
| Boiling Point | > 300 °C | High due to hydrogen bonding capabilities of the hydroxyl group. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.[5] | The hydroxyl group enhances polarity, while the pyridine ring and methyl group contribute to some organic solubility. |
| pKa | ~ 4-5 (pyridinium ion), ~ 9-10 (hydroxyl group) | The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. |
Synthesis Strategies and Methodologies
The synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile can be approached through several established methods for constructing substituted pyridine rings. The logical flow for a potential synthesis is outlined below.
Caption: Potential synthetic workflows for 5-hydroxy-6-methylpyridine-2-carbonitrile.
2.1. Route A: Functional Group Interconversion from a Pre-existing Pyridine Ring
This approach leverages commercially available, substituted pyridines and modifies their functional groups. A plausible starting material would be 2-amino-5-hydroxy-6-methylpyridine or a protected variant.
Experimental Protocol (Hypothetical): Sandmeyer Reaction
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Diazotization: Dissolve 2-amino-5-hydroxy-6-methylpyridine in a cold, aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5 °C. This generates an in situ diazonium salt.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent. Slowly add the cold diazonium salt solution to the CuCN solution.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification: Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography on silica gel.
2.2. Route B: De Novo Ring Formation
This strategy involves the condensation of acyclic precursors to construct the pyridine ring. The Bohlmann-Rahtz pyridine synthesis or similar methodologies could be adapted.
Experimental Protocol (Hypothetical): Bohlmann-Rahtz Pyridine Synthesis
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Condensation: React an enamine derived from a β-ketoester with an α,β-unsaturated carbonyl compound (e.g., a derivative of acetoacetonitrile).
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Cyclization and Dehydration: The initial adduct undergoes spontaneous cyclization and dehydration upon heating, often in the presence of a catalyst, to form the substituted pyridine ring.
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Functional Group Manipulation: Subsequent steps may be required to introduce or modify the hydroxyl and nitrile functionalities to achieve the final product.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The specific combination of hydroxyl, methyl, and nitrile groups in 5-hydroxy-6-methylpyridine-2-carbonitrile offers several potential advantages for drug design:
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Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.
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Metabolic Stability: The methyl group can enhance metabolic stability by blocking potential sites of oxidation.
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Target Engagement: The nitrile group is a versatile functional group that can participate in various interactions, including hydrogen bonding and dipole-dipole interactions, and can serve as a precursor for other functionalities.
This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents.[6] The hydroxypyridine moiety is found in compounds with demonstrated biological activities.
Safety, Handling, and Storage
While specific safety data for 5-hydroxy-6-methylpyridine-2-carbonitrile is unavailable, a conservative approach based on related compounds is essential.
4.1. Hazard Identification (Inferred)
Based on safety data for analogous compounds like 5-Methylpyridine-2-carbonitrile and other hydroxypyridines, the following hazards should be anticipated:[7][8]
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
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Skin Irritation: Causes skin irritation.[8]
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Eye Irritation: Causes serious eye irritation.[8]
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Respiratory Irritation: May cause respiratory irritation.[8]
4.2. Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7][8]
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Ventilation: Use only outdoors or in a well-ventilated area.[8]
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]
4.3. Storage
Caption: A generalized safety workflow for handling chemical reagents.
Conclusion
5-hydroxy-6-methylpyridine-2-carbonitrile represents a promising, albeit currently under-characterized, building block for the development of novel therapeutics. While the absence of a dedicated CAS number presents a minor logistical challenge, the principles of synthetic chemistry and the wealth of knowledge on related pyridine derivatives provide a solid foundation for its synthesis and exploration. This guide offers a starting point for researchers to safely and effectively work with this compound, paving the way for its potential application in future drug discovery endeavors.
References
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PubChemLite. 5-hydroxy-6-methylpyridine-2-carbonitrile (C7H6N2O). [Link]
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MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]
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Chemical Synthesis Database. (2025, May 20). 5-hydroxy-6-methylnicotinonitrile. [Link]
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National Institutes of Health. 6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182 - PubChem. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Role of 2-Pyridinecarbonitrile, 5-hydroxy- in Pharmaceutical Innovation. [Link]
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MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]
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Organic Syntheses. 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. [Link]
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ResearchGate. (2022, August). Synthesis of pyridine derivatives (5 and 6). [Link]
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Wikipedia. Pyridines. [Link]
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Market Publishers. (2026). 5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS 228867-86-5) Market Research Report 2026. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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